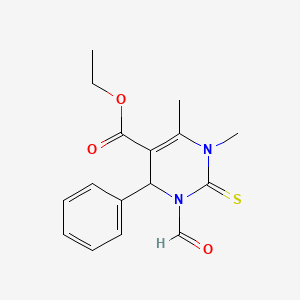

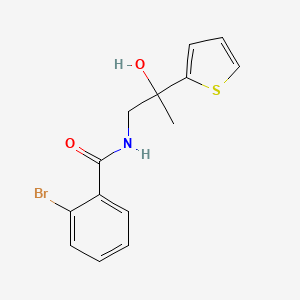

![molecular formula C17H23NO4 B2924867 Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-2-cyclohexylacetate CAS No. 210629-78-0](/img/structure/B2924867.png)

Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-2-cyclohexylacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-2-cyclohexylacetate, also known as MBCHA, is an organic compound that has been studied for its potential applications in a variety of scientific research fields. It is a derivative of cyclohexylacetate, and is composed of a cyclohexyl ring with a methyl group, an amino group, and a benzyloxycarbonyl group. MBCHA is a versatile compound due to its ability to form a variety of different derivatives, which can be used in a wide range of scientific experiments.

Applications De Recherche Scientifique

Versatile Building Block for Amino Acids

Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-2-cyclohexylacetate has been identified as a precursor in the synthesis of geometrically constrained bicyclic peptidomimetics. Its reactivity in Michael additions and Diels–Alder reactions facilitates the creation of new cyclopropyl-containing amino acids in protected form, demonstrating its utility as a versatile building block in peptide synthesis (Limbach et al., 2009).

Carbonylative Transformations of Amines

The compound's framework has been utilized in the development of methodologies for the carbonylative transformation of benzyl amines to produce methyl 2-arylacetates under palladium-catalyzed, additive-free conditions. This highlights its role in synthetic organic chemistry, particularly in the functionalization of amines (Li, Wang, & Wu, 2018).

Synthesis of Heterocyclic Systems

Research has utilized Methyl (Z)-2-[(benzyloxy)carbonyl]amino]-3-dimethylaminopropenoate for the preparation of various heterocyclic systems, including pyrimidinones and pyrazino[1,2-a]pyrimidin-4-ones. This underscores its importance in the synthesis of complex heterocyclic compounds with potential biological activities (Toplak et al., 1999).

Model Studies for Carbohydrate Modification

Further research has explored its derivatives for alkylation of cyclohexylamine with a carbohydrate epoxide, providing insights into the modification of carbohydrates for the synthesis of novel compounds (Mcauliffe et al., 1997).

Propriétés

IUPAC Name |

methyl (2S)-2-cyclohexyl-2-(phenylmethoxycarbonylamino)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-21-16(19)15(14-10-6-3-7-11-14)18-17(20)22-12-13-8-4-2-5-9-13/h2,4-5,8-9,14-15H,3,6-7,10-12H2,1H3,(H,18,20)/t15-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZKOARRTTBKNDF-HNNXBMFYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCCCC1)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](C1CCCCC1)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-2-cyclohexylacetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

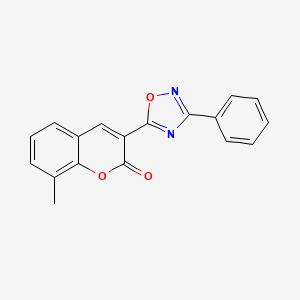

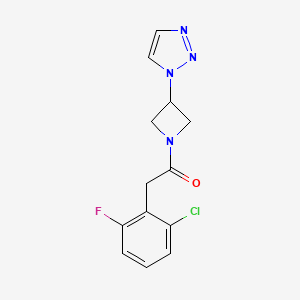

![Ethyl 6-acetyl-2-(4-isopropoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2924785.png)

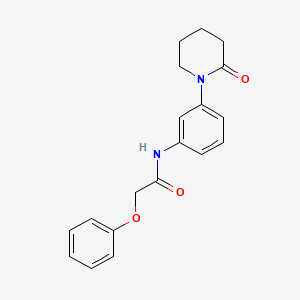

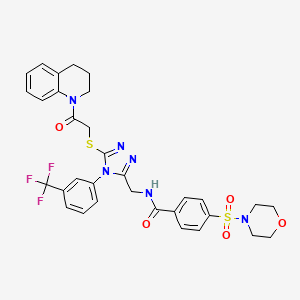

![7-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-[(2,4-dichlorobenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2924788.png)

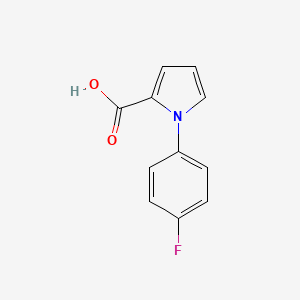

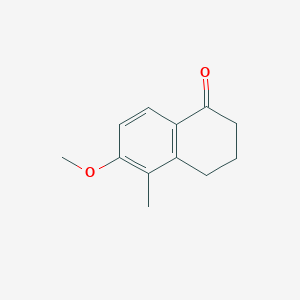

![2-Chloro-1-[4-(2-phenylethyl)piperidin-1-yl]ethan-1-one](/img/structure/B2924794.png)

![6-Methyl-2-(2-tosylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2924799.png)

![(Z)-5-((2-(isopropylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one](/img/structure/B2924804.png)